molecular formula C16H15NO2 B093461 N-[2-(2-Oxopropyl)phenyl]benzamide CAS No. 19051-04-8

N-[2-(2-Oxopropyl)phenyl]benzamide

Cat. No.: B093461
CAS No.: 19051-04-8
M. Wt: 253.29 g/mol
InChI Key: PVZBUWPOEZQFLH-UHFFFAOYSA-N
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Description

N-[2-(2-Oxopropyl)phenyl]benzamide is a benzamide derivative characterized by a benzamide core substituted at the ortho position of the phenyl ring with a 2-oxopropyl group (CH₂-C(O)-CH₃). The 2-oxopropyl moiety may enhance interactions with cellular targets, such as enzymes or receptors, by introducing steric bulk or hydrogen-bonding capabilities.

Properties

CAS No.

19051-04-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[2-(2-oxopropyl)phenyl]benzamide

InChI

InChI=1S/C16H15NO2/c1-12(18)11-14-9-5-6-10-15(14)17-16(19)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

PVZBUWPOEZQFLH-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Synonyms

N-[2-(2-Oxopropyl)phenyl]benzamide

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity Comparison

Compound Core Structure Key Substituents IC₅₀ (NO Inhibition) Source
Compound 2 Acrylamide 4-Hydroxy-3-methoxyphenyl, methoxy 17.00 ± 1.11 μM Lycium barbarum
This compound Benzamide 2-Oxopropyl Not reported Hypothetical

Pesticidal Benzamide Analogs

Benzamide derivatives are widely employed in agrochemicals. Examples from pesticide databases include:

  • Mepronil (2-methyl-N-[3-(1-methylethoxy)phenyl]benzamide): A fungicide targeting rice blast disease. Its efficacy arises from the isopropoxy group enhancing lipid membrane penetration .
  • Fenfuram (2-methyl-N-phenyl-3-furancarboxamide): A systemic fungicide with a furan ring contributing to its broad-spectrum activity .

Table 2: Structural and Functional Comparison with Pesticidal Benzamides

Compound Substituents Key Functional Groups Application Reference
Mepronil 3-Isopropoxy, 2-methyl Benzamide, ether Rice blast control [4]
This compound 2-Oxopropyl Benzamide, ketone Not established

The 2-oxopropyl group in this compound lacks the electron-withdrawing or bulky substituents seen in pesticidal analogs, suggesting reduced compatibility with fungal targets.

Computational Predictions and Docking Studies

The ketone in the 2-oxopropyl group may form hydrogen bonds with catalytic residues, but the absence of methoxy/hydroxy groups (as in Compound 2) might limit polar interactions .

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